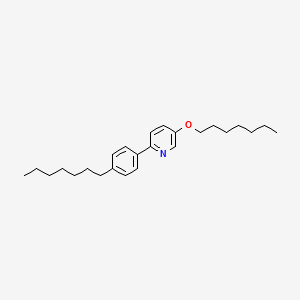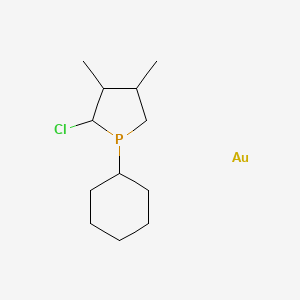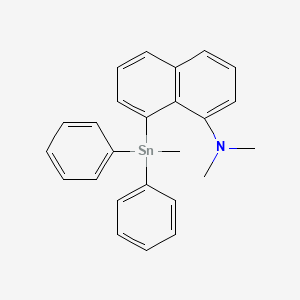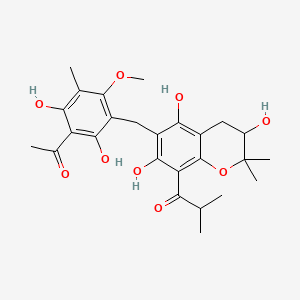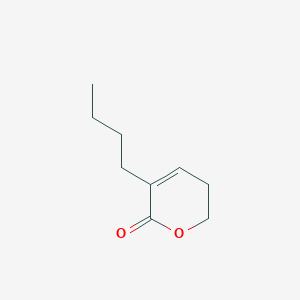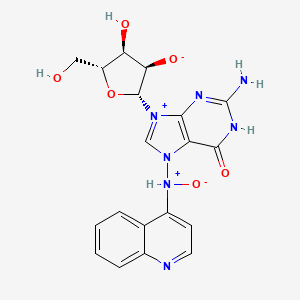
N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a guanosine moiety linked to a 4-aminoquinoline structure, with an additional 1-oxide functional group. The combination of these structural elements imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide typically involves multi-step organic reactions. One common approach is the initial formation of the 4-aminoquinoline core, followed by the introduction of the guanosine moiety and subsequent oxidation to form the 1-oxide group. Key steps in the synthesis may include:
Formation of 4-aminoquinoline: This can be achieved through the Bohlmann-Rahtz pyridine synthesis or other related methods.
Attachment of Guanosine: The guanosine moiety can be introduced via nucleophilic substitution reactions, often using protected guanosine derivatives to ensure selective reactivity.
Oxidation to 1-oxide: The final step involves the oxidation of the quinoline nitrogen to form the 1-oxide group, typically using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while substitution reactions can introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents.
Applications De Recherche Scientifique
N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide involves its interaction with molecular targets such as DNA and proteins. The compound can form covalent adducts with nucleic acids, leading to DNA damage and subsequent cellular responses . Additionally, it can inhibit the activity of certain enzymes, such as topoisomerases, by stabilizing enzyme-DNA cleavage complexes . These interactions disrupt essential cellular processes, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N(4)-(Guanosin-7-yl)-4-aminoquinoline 1-oxide include:
4-Nitroquinoline 1-oxide: A well-known DNA-damaging agent used in cancer research.
4-Aminoquinoline derivatives: These compounds share the quinoline core structure and have various biological activities.
Guanosine analogs: Compounds with modified guanosine moieties that exhibit diverse pharmacological properties.
Uniqueness
This compound is unique due to its combined structural features of guanosine and 4-aminoquinoline with an additional 1-oxide group. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
137339-24-3 |
|---|---|
Formule moléculaire |
C19H19N7O6 |
Poids moléculaire |
441.4 g/mol |
Nom IUPAC |
(2R,3R,4S,5R)-2-[2-amino-7-[oxido(quinolin-4-yl)azaniumyl]-6-oxo-1H-purin-9-ium-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-olate |
InChI |
InChI=1S/C19H19N7O6/c20-19-22-16-13(17(30)23-19)25(8-24(16)18-15(29)14(28)12(7-27)32-18)26(31)11-5-6-21-10-4-2-1-3-9(10)11/h1-6,8,12,14-15,18,26-28H,7H2,(H3,20,22,23,30)/t12-,14-,15-,18-/m1/s1 |
Clé InChI |
UCSQMPIKMWDRKW-SCFUHWHPSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=CC=N2)[NH+](N3C=[N+](C4=C3C(=O)NC(=N4)N)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)[O-])[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=N2)[NH+](N3C=[N+](C4=C3C(=O)NC(=N4)N)C5C(C(C(O5)CO)O)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-3-[(E)-phenyldiazenyl]-2,4-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B14282715.png)
![1-[Tert-butyl(dimethyl)silyl]-4-methylpent-2-en-1-one](/img/structure/B14282718.png)
![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)


![1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene](/img/structure/B14282752.png)
